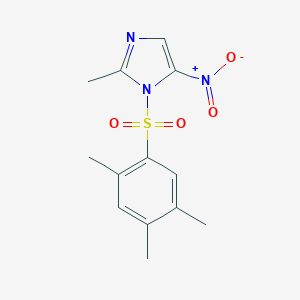![molecular formula C10H10Br2N2O2S B239508 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239508.png)
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole, commonly known as DBSI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBSI is a sulfonamide-based compound that is synthesized through a multi-step process involving the reaction of 2,5-dibromobenzene with various reagents.
Mecanismo De Acción
The mechanism of action of DBSI involves the inhibition of carbonic anhydrase IX (CAIX) through the formation of a covalent bond with the active site of the enzyme. This inhibition results in a decrease in the pH of cancer cells, leading to a reduction in tumor growth and metastasis. DBSI has also been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as other enzymes involved in the regulation of pH.
Biochemical and Physiological Effects:
DBSI has been shown to have a range of biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the inhibition of inflammatory pathways. DBSI has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of DBSI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DBSI as a research tool is its potent inhibition of CAIX, making it a valuable tool in the study of cancer biology. DBSI also has anti-inflammatory and neuroprotective properties, making it a potential treatment for a range of diseases. However, the complex synthesis method of DBSI may limit its use in some lab experiments, and further research is needed to fully understand its potential applications.
Direcciones Futuras
There are several potential future directions for research involving DBSI. One area of interest is the development of DBSI analogs with improved potency and selectivity for CAIX inhibition. Another area of interest is the study of DBSI in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DBSI, as well as its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of DBSI involves a multi-step process that starts with the reaction of 2,5-dibromobenzene with sodium hydride, followed by the addition of methyl iodide to form 1-(2,5-dibromophenyl)-2-methyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with p-toluenesulfonyl chloride to form the final product, 1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole. The synthesis of DBSI is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DBSI has shown great potential as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBSI is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX is involved in the regulation of pH in cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. DBSI has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
1-[(2,5-dibromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole |
|---|---|
Fórmula molecular |
C10H10Br2N2O2S |
Peso molecular |
382.07 g/mol |
Nombre IUPAC |
1-(2,5-dibromophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-7-13-4-5-14(7)17(15,16)10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
Clave InChI |
LQBNZVVGPQDNDV-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
CC1=NCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



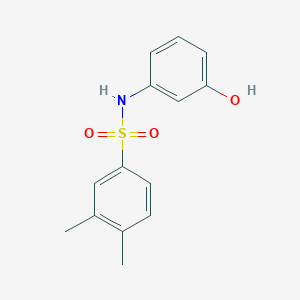
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)


![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

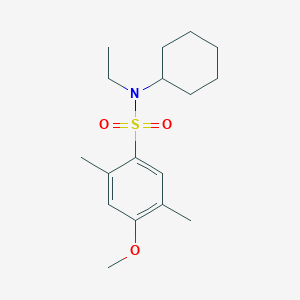

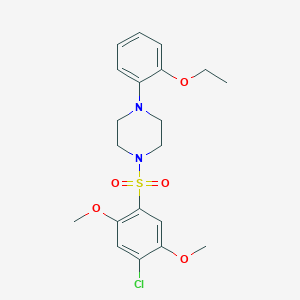
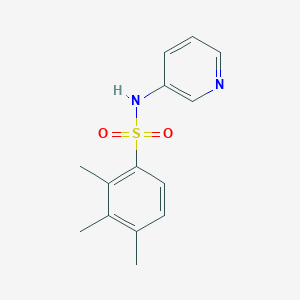
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
